

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **4-Fluoro-2-methoxy-N-methylaniline**, a substituted aniline with potential applications in pharmaceutical and chemical research. Due to the limited availability of public domain data, this document consolidates known information regarding its chemical structure, properties, and its relationship to the more extensively studied precursor, 4-fluoro-2-methoxyaniline. While direct experimental data for the title compound is scarce, this guide presents a hypothetical framework for its synthesis and characterization, alongside a conceptual exploration of its potential biological significance based on the known activities of related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical Structure and Identification

4-Fluoro-2-methoxy-N-methylaniline is a derivative of aniline featuring a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group on the amine.

Identifier	Value
IUPAC Name	4-Fluoro-2-methoxy-N-methylaniline
CAS Number	941294-13-9 (Free Base)[1]
1215205-84-7 (Hydrochloride Salt)[2][3]	
Molecular Formula	C ₈ H ₁₀ FNO (Free Base)[1]
C ₈ H ₁₁ ClFNO (Hydrochloride Salt)[2][3]	
Molecular Weight	155.17 g/mol (Free Base)[1]
191.63 g/mol (Hydrochloride Salt)[2]	
SMILES	<chem>CNC1=C(C=C(C=C1)F)OC</chem>
InChI	InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3

Physicochemical Properties (Predicted)

Direct experimental data on the physicochemical properties of **4-Fluoro-2-methoxy-N-methylaniline** are not readily available in the public domain. The following table summarizes predicted properties based on its chemical structure.

Property	Predicted Value
LogP	2.2978[2]
Topological Polar Surface Area (TPSA)	21.26 Å²[2]
Hydrogen Bond Donors	1[2]
Hydrogen Bond Acceptors	2[2]
Rotatable Bonds	2[2]

Synthesis

A definitive, published experimental protocol for the synthesis of **4-Fluoro-2-methoxy-N-methylaniline** is not currently available. However, a plausible synthetic route involves the N-methylation of its precursor, 4-fluoro-2-methoxyaniline. General methods for the N-methylation of anilines are well-established in the literature.

Hypothetical Experimental Protocol: N-methylation of 4-fluoro-2-methoxyaniline

This protocol is a representative example based on general procedures for aniline N-methylation and has not been experimentally validated for this specific substrate.

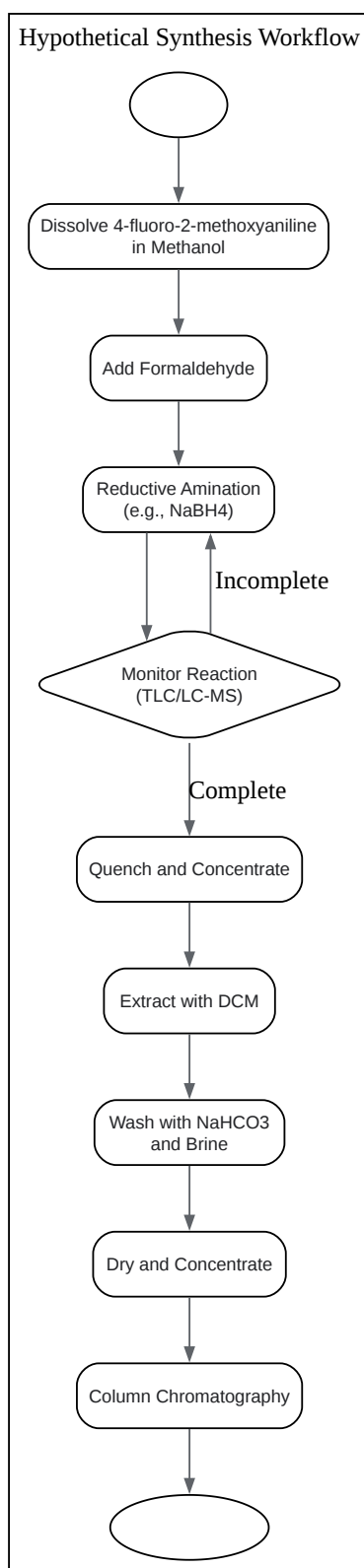
Materials:

- 4-fluoro-2-methoxyaniline
- Formaldehyde (37% aqueous solution) or Paraformaldehyde
- Sodium borohydride (NaBH_4) or Hydrogen (H_2) with a suitable catalyst (e.g., Pd/C)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in methanol in a round-bottom flask, add formaldehyde (1.1 equivalents).
- **Reductive Amination:** Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Alternatively, the reaction can be performed under a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- **Extraction:** Dilute the residue with water and extract with dichloromethane (3 x 50 mL).
- **Washing:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **4-Fluoro-2-methoxy-N-methylaniline** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).



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A hypothetical workflow for the synthesis of **4-Fluoro-2-methoxy-N-methylaniline**.

Spectral Characterization (Anticipated Data)

As no experimental spectra are publicly available, this section provides anticipated spectral characteristics based on the structure of **4-Fluoro-2-methoxy-N-methylaniline**. These are for reference and require experimental validation.

^1H NMR:

- Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will introduce additional splitting (J-coupling) to adjacent protons.
- Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the $-\text{OCH}_3$ group.
- N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm for the $-\text{NHCH}_3$ group.
- N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

^{13}C NMR:

- Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
- Methoxy Carbon: A signal around δ 55-60 ppm.
- N-Methyl Carbon: A signal around δ 30-35 ppm.

IR Spectroscopy:

- N-H Stretch: A peak in the region of $3300\text{-}3500\text{ cm}^{-1}$.
- C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm^{-1} , respectively.
- C=C Aromatic Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.

- C-O Stretch: A strong absorption in the 1200-1300 cm^{-1} region for the aryl ether.
- C-N Stretch: A peak in the 1250-1350 cm^{-1} region.
- C-F Stretch: A strong absorption in the 1000-1300 cm^{-1} region.

Mass Spectrometry:

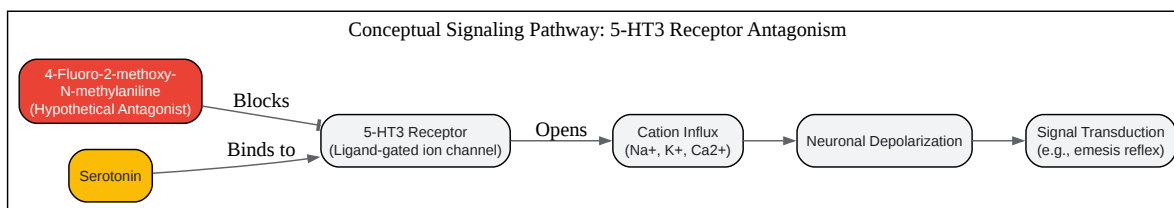
- Molecular Ion (M^+): A peak at $m/z = 155$ corresponding to the molecular weight of the free base.
- Fragmentation: Expect fragmentation patterns involving the loss of the methyl group (-15), the methoxy group (-31), and other characteristic cleavages of the aniline structure.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **4-Fluoro-2-methoxy-N-methylaniline** is not available in the published literature. However, its precursor, 4-fluoro-2-methoxyaniline, is a known intermediate in the synthesis of pharmacologically active compounds, which may provide insights into the potential applications of its N-methylated derivative.

4-Fluoro-2-methoxyaniline is used in the preparation of ortho-substituted phenylureas that act as 5-Hydroxytryptamine (5-HT₃) receptor antagonists.[4][5] It is also a building block for hydroxamic acids that inhibit the Botulinum neurotoxin A light chain.[4][5] This suggests that **4-Fluoro-2-methoxy-N-methylaniline** could be investigated for similar activities. The N-methylation may alter the compound's potency, selectivity, and pharmacokinetic properties.

Below is a conceptual diagram illustrating a potential mechanism of action if **4-Fluoro-2-methoxy-N-methylaniline** were to act as a 5-HT₃ receptor antagonist.



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A conceptual diagram of 5-HT₃ receptor antagonism.

Conclusion

4-Fluoro-2-methoxy-N-methylaniline is a chemical entity with potential for further research, particularly in the area of medicinal chemistry. While there is a significant lack of publicly available experimental data for this compound, its structural relationship to known pharmacologically relevant precursors suggests that it may be a valuable target for synthesis and biological evaluation. This guide provides a foundational understanding of its chemical identity and a hypothetical framework to encourage further investigation into its properties and potential applications. Researchers are advised to use the provided protocols and anticipated data as a starting point for their own experimental work.

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